N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIOVNOVZUQYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the nitration of 4-(trifluoromethyl)aniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the trifluoromethyl group. The resulting nitro compound is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methanesulfonic acid derivatives.
Scientific Research Applications
Chemistry
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a building block in organic synthesis. Its unique structure allows for nucleophilic substitution reactions, leading to the formation of various substituted sulfonamides. This compound can also undergo oxidation to form sulfonic acids and reduction to yield amines, making it versatile for synthetic chemists.
Biology
In biological research, this compound functions as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. Studies have demonstrated its potential to inhibit specific enzymes, highlighting its utility in elucidating biochemical pathways .
Medicine
The compound has been investigated for its therapeutic potential, particularly in oncology. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction, suggesting that it may serve as a candidate for anticancer drug development .
Agricultural Applications
This compound has also been explored for herbicidal activity. It targets protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis. Research indicates that derivatives of this sulfonamide exhibit significant inhibition rates against tobacco PPO compared to conventional herbicides like saflufenacil .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines. The findings revealed that the compound effectively induced apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. This positions the compound as a promising lead for developing new anticancer therapies.
Case Study 2: Herbicidal Efficacy
In agricultural trials, the efficacy of this compound as a herbicide was assessed. Results showed that it significantly inhibited weed growth by targeting PPO activity, demonstrating its potential as an environmentally friendly alternative to traditional herbicides .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Chemistry | Nucleophilic substitution | Forms various sulfonamide derivatives |
| Biology | Enzyme inhibition | Induces apoptosis in cancer cells |
| Medicine | Anticancer activity | Effective against A549 and HCT116 cell lines |
| Agriculture | Herbicidal activity | Inhibits PPO, effective against tobacco PPO |
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
- CAS No.: 156522-23-5
- Molecular Formula : C₉H₈F₃N₂O₄S
- Molecular Weight : 312.23 g/mol
- Purity : ≥98% (HPLC confirmed) .
Structural Features: The compound features a methanesulfonamide group attached to a phenyl ring substituted with a nitro (-NO₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity and influence solubility and reactivity .
Synthesis :
Synthesized via nucleophilic substitution, typically using methanesulfonyl chloride and a nitro-/trifluoromethyl-substituted aniline derivative in the presence of a base (e.g., triethylamine or pyridine). Yields range from 70–85%, with purity confirmed via HPLC and NMR .
Applications :
Primarily used as a pharmaceutical intermediate in drug discovery, particularly for developing kinase inhibitors and antimicrobial agents .
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are compared below:
Positional Isomers and Substituent Variations
- Positional Effects: Moving the nitro group from position 2 to 4 (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]methanesulfonamide) reduces electrophilicity, altering reactivity in substitution reactions . Replacing nitro (-NO₂) with amino (-NH₂) (e.g., CAS 156522-10-0) increases basicity, enhancing solubility in polar solvents .
Functional Group Modifications
- Key Differences: Sulfentrazone’s triazolone ring enhances herbicidal activity by inhibiting protoporphyrinogen oxidase . Mefluidide’s acetamide group and dimethyl substituents enable membrane stabilization under acidic conditions, unlike the nitro/trifluoromethyl combination in the target compound .
Solubility and Reactivity
- This compound : Low aqueous solubility due to nitro and trifluoromethyl groups; soluble in DMSO and acetone .
- N-[4-(Trifluoromethyl)phenyl]methanesulfonamide: Higher solubility in ethanol and THF due to the absence of nitro .
- N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide: Improved water solubility (∼5 mg/mL) via amino group protonation .
Biological Activity
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features:
- Nitro Group () : Known for its role in biological activity through reduction to reactive intermediates.
- Trifluoromethyl Group () : Enhances lipophilicity and membrane permeability.
- Methanesulfonamide Group () : Capable of forming hydrogen bonds with target proteins.
These functional groups contribute to the compound's ability to interact with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that bind covalently to cellular components, leading to alterations in cellular function and potential cytotoxicity .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX), which are critical in inflammatory processes .
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating access to intracellular targets.
1. Antimicrobial Activity
This compound exhibits antimicrobial properties similar to other nitro compounds. Its mechanism involves the generation of toxic intermediates upon reduction, which can damage microbial DNA and lead to cell death .
2. Anti-inflammatory Activity
Research indicates that this compound may act as an anti-inflammatory agent by inhibiting COX enzymes, specifically COX-2, which is often upregulated during inflammation. This inhibition can reduce the synthesis of pro-inflammatory mediators such as prostaglandins .
3. Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | DNA damage via reactive intermediates | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Anticancer | Induction of apoptosis |
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of nitro compounds found that derivatives similar to this compound demonstrated significant inhibitory concentrations against various pathogens, supporting its potential as a therapeutic agent in treating infections .
Case Study: Anti-inflammatory Mechanism
In a comparative analysis, this compound was shown to inhibit COX-2 more effectively than COX-1, suggesting a selective anti-inflammatory profile that could minimize gastrointestinal side effects common with non-selective NSAIDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise Functionalization : Introduce the nitro and trifluoromethyl groups sequentially to avoid steric hindrance. For example, nitration of 4-(trifluoromethyl)phenyl precursors followed by sulfonamide coupling (see analogous protocols in and ).
- Catalytic Optimization : Use Pd catalysts for coupling reactions involving aryl halides, as demonstrated in for related sulfonamide derivatives.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity (as in and ).
- Critical Parameters : Monitor reaction temperature (60–80°C for nitro group introduction) and pH (neutral for sulfonamide stability) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?
- Spectroscopy :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons near nitro and trifluoromethyl groups resonate at δ 7.5–8.5 ppm) .
- IR : Validate sulfonamide S=O stretches at ~1150–1350 cm and nitro group absorption at ~1520 cm .
- Chromatography :
- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) for purity assessment (≥98% as in ).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z ~353) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the compound's reported stability under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) under each condition.
- Data Contradiction Analysis :
- If conflicting stability data arise (e.g., instability at pH <4 vs. reported tolerance in ), verify buffer composition and ionic strength, which may influence sulfonamide hydrolysis .
Q. What strategies are effective in elucidating the compound's interaction with biological targets like TRPV1 receptors?
- Binding Assays :
- Competitive Radioligand Displacement : Use -resiniferatoxin (as in ) to measure IC values. Optimize assay conditions (e.g., 1% DMSO, 37°C incubation).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ’s GRT-12360) to identify critical functional groups (e.g., trifluoromethyl enhances lipophilicity and target affinity) .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) using TRPV1 crystal structures (PDB: 5IRX) to predict binding modes of the sulfonamide moiety .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization Techniques :
- Vapor Diffusion : Use mixed solvents (e.g., DMSO/water) in hanging-drop setups.
- Temperature Gradients : Slowly cool saturated solutions from 40°C to 4°C to induce nucleation.
- Troubleshooting :
- If crystallization fails (common with nitro-containing aromatics), derivatize the compound (e.g., methyl ester formation) to improve lattice packing, as seen in ’s single-crystal studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
